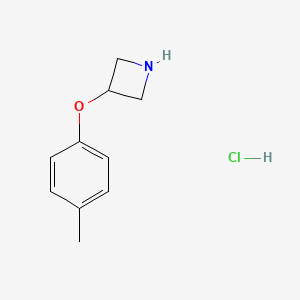
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a unique chemical compound with the empirical formula C10H4BrClF3N . It has a molecular weight of 310.50 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 . This indicates the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring.Physical And Chemical Properties Analysis
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 310.50 and an empirical formula of C10H4BrClF3N .Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Applications
6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, synthesized from 6-bromo-2-chloro-quinolin-3-yl-methanol, have shown significant antimicrobial and antimalarial activities. These compounds have been tested against various microorganisms and the malaria parasite P. falciparum, demonstrating their potential in medical research for treating infectious diseases (Parthasaradhi et al., 2015).
Synthesis of Quinoline Derivatives
Research has also focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, showcasing the versatility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in chemical synthesis. These studies provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Lefebvre et al., 2003).
Photophysical and Biomolecular Binding Properties
A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized using the Buchwald–Hartwig amination. These compounds, derived from 6-bromo-4-trifluoromethyl-quinolines, exhibited intriguing photophysical properties and strong interactions with ct-DNA, suggesting their potential in developing new materials or drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).
Steric Pressure Studies
The trifluoromethyl group in compounds like 6-bromo-2-chloro-4-(trifluoromethyl)quinoline has been studied for its role in transmitting steric pressure. These studies are crucial in understanding the molecular behavior of such compounds, which can inform the design of more efficient and selective synthetic reactions (Schlosser et al., 2006).
Synthesis of Quinoxalines
Research has also been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This highlights the utility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in synthesizing complex quinoxaline derivatives with potential applications in various fields (Didenko et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-2-chloro-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKCJUBCOOCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856115 |
Source


|
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
CAS RN |
1283719-79-8 |
Source


|
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


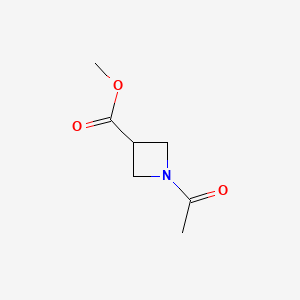
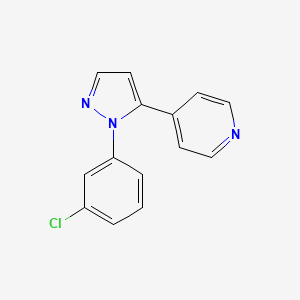

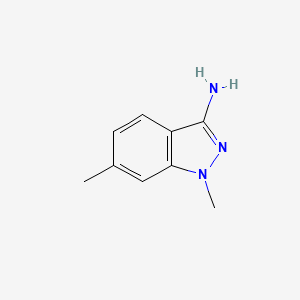
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)
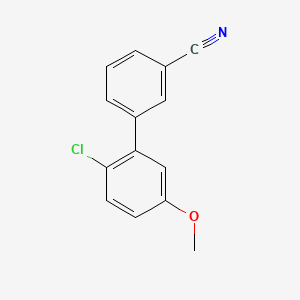


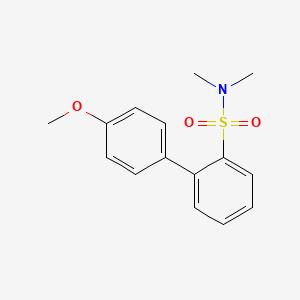
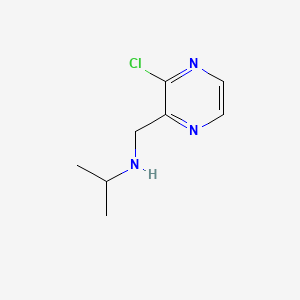

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
